![molecular formula C25H27FN4O2 B121352 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide CAS No. 155204-26-5](/img/structure/B121352.png)
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide involves the fluorination of a precursor compound. One common method is the fluorination of 4-nitro-N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)benzamide using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst . The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted analogs of this compound .
Scientific Research Applications
Neuropharmacology
MPP has been extensively studied for its effects on the central nervous system (CNS). Its primary application is as a radioligand in PET imaging studies to visualize serotonin receptors in vivo. This application is crucial for understanding various psychiatric disorders, including anxiety and depression.
Drug Development
Research has indicated that MPPF can serve as a lead compound for developing new therapeutic agents targeting the 5-HT1A receptor. Its structural modifications may enhance selectivity and efficacy, paving the way for novel antidepressants or anxiolytics.
Behavioral Studies
Studies utilizing MPPF have demonstrated its potential in modifying behaviors associated with anxiety and depression in animal models. By antagonizing the 5-HT1A receptor, MPPF can help elucidate the receptor's role in mood regulation and stress response.
Case Study 1: PET Imaging
In a study published in Neuropsychopharmacology, researchers utilized MPPF as a radiotracer to examine serotonin receptor distribution in patients with major depressive disorder (MDD). The findings indicated altered receptor availability compared to healthy controls, suggesting that MPPF can aid in understanding the neurobiological underpinnings of MDD .
Case Study 2: Anxiolytic Effects
Another investigation highlighted MPPF's efficacy in reducing anxiety-like behaviors in rodents. The study demonstrated that administration of MPPF led to significant reductions in anxiety-related behaviors, supporting its potential use as an anxiolytic agent .
Mechanism of Action
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of serotonin receptor. This binding inhibits the receptor’s activity, thereby modulating the release of serotonin and other neurotransmitters. The compound’s high affinity and selectivity for the 5-HT1A receptor make it a valuable tool for studying serotoninergic signaling pathways .
Comparison with Similar Compounds
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide is often compared with other 5-HT1A receptor antagonists, such as:
WAY-100635: Another selective 5-HT1A receptor antagonist, but with a different chemical structure.
p-MPPI: Similar to this compound but with an iodine atom instead of a fluorine atom.
Uniqueness
This compound’s unique feature is its fluorine atom, which allows it to be labeled with fluorine-18 for PET imaging. This makes it particularly useful for in vivo studies of the 5-HT1A receptor .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the study of serotonin receptors and neurological diseases. Its unique properties and selective antagonism of the 5-HT1A receptor make it an invaluable tool for researchers in various fields.
Biological Activity
4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide, commonly referred to as MPPF, is a compound of significant interest in pharmacological research due to its selective action on serotonin receptors. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C25H27FN4O2
- Molecular Weight : 434.51 g/mol
- CAS Number : 155204-26-5
MPPF primarily acts as a selective antagonist for the 5-HT1A receptor , a subtype of serotonin receptor. This receptor is crucial in modulating various neurological processes, including mood regulation and anxiety response. The binding of MPPF to the 5-HT1A receptor inhibits its activity, leading to altered serotonin release and neurotransmitter modulation. This mechanism underlies its potential therapeutic applications in treating anxiety disorders and depression .
Biological Activity
The biological activity of MPPF has been characterized through various assays and studies:
Affinity and Selectivity
MPPF exhibits high affinity for the 5-HT1A receptor with an IC50 value in the low nanomolar range. Its selectivity for this receptor over other serotonin subtypes makes it a valuable tool for studying serotoninergic signaling pathways .
Pharmacological Effects
In preclinical studies, MPPF has demonstrated:
- Anxiolytic Effects : In animal models, MPPF administration resulted in reduced anxiety-like behaviors, suggesting its potential use as an anxiolytic agent.
- Antidepressant Activity : The compound has shown promise in models of depression, where it appears to enhance serotonergic neurotransmission without the side effects commonly associated with non-selective serotonin reuptake inhibitors (SSRIs) .
Case Studies and Research Findings
Several studies have investigated the effects of MPPF:
-
Study on Anxiety Models :
- Researchers administered MPPF to rodents subjected to stress-induced anxiety tests. Results indicated significant reductions in anxiety-like behaviors compared to control groups, supporting its potential as a therapeutic agent for anxiety disorders.
- Depression Models :
- Neurotransmitter Interaction :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYDPRMWYWYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424966 | |
Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155204-26-5 | |
Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155204-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUORO-N-(2-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-2-PYRIDINYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81KHI46E5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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